molecular formula C16H23ClN2O4S B4752667 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide

Cat. No.: B4752667
M. Wt: 374.9 g/mol
InChI Key: KDPYHRNETLAPPW-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide is a chemical compound with a complex structure that includes a chlorinated phenoxy group, a sulfonamide group, and a cyclopentylacetamide moiety

Preparation Methods

The synthesis of 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a sulfonamide derivative under specific conditions to introduce the sulfonamide group. Finally, the cyclopentylacetamide moiety is added through a coupling reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its biological effects .

Comparison with Similar Compounds

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-11(2)19-24(21,22)13-7-8-15(14(17)9-13)23-10-16(20)18-12-5-3-4-6-12/h7-9,11-12,19H,3-6,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPYHRNETLAPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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